molecular formula C15H24O2 B593551 Isosativenediol CAS No. 57079-92-2

Isosativenediol

Cat. No.: B593551
CAS No.: 57079-92-2
M. Wt: 236.355
InChI Key: JKWAVUHQXGRTII-AYECITQQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isosativenediol can be synthesized through various methods. One common approach involves the extraction and purification from the culture filtrates of Cochliobolus sativus . The process typically includes the following steps:

    Cultivation: The fungus Cochliobolus sativus is cultured under controlled conditions.

    Extraction: The culture filtrates are extracted using solvents such as chloroform, dichloromethane, or ethyl acetate.

    Purification: The crude extract is purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation of Cochliobolus sativus followed by solvent extraction and purification. The specific conditions, such as temperature, pH, and nutrient composition, are optimized to maximize yield.

Chemical Reactions Analysis

Types of Reactions: Isosativenediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into more reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized sesquiterpenes, while reduction can produce more saturated derivatives.

Scientific Research Applications

Isosativenediol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Isosativenediol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Isosativenediol is unique among sesquiterpenes due to its specific structure and biological activities. Similar compounds include:

  • Dihydroprehelminthosporol
  • Prehelminthosporolactone
  • Prehelminthosporol
  • Sorokinianin
  • Secolongifolenediol
  • Drechslerine A
  • Drechslerine D

These compounds share structural similarities but differ in their functional groups and biological properties .

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Biological Activity

Isosativenediol, a sesquiterpene compound, is primarily derived from the fungus Cochliobolus sativus, an endophytic species found in desert plants. This compound has garnered attention for its diverse biological activities, including antimicrobial, phytotoxic, and potential therapeutic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique sesquiterpene structure, which contributes to its biological properties. The compound's molecular formula is C15H22O2C_{15}H_{22}O_2, and it exhibits a complex arrangement of carbon rings typical of sesquiterpenes. The structural characteristics can influence its interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various compounds isolated from Cochliobolus sativus, including this compound. The findings are summarized in Table 1 below:

CompoundMicroorganismMIC (µg/mL)
This compoundBacillus subtilis6.25
Pseudomonas aeruginosa12.50
Methicillin-resistant Staphylococcus aureus25
Colletotrichum gloeosporioides3.13

The minimum inhibitory concentration (MIC) values indicate that this compound is particularly effective against Colletotrichum gloeosporioides, suggesting its potential use as a natural antifungal agent .

Phytotoxic Effects

This compound has also been studied for its phytotoxic effects on various plant species. It has been shown to inhibit seed germination and root growth in several plants, which may have implications for agricultural practices. The phytotoxicity data is presented in Table 2:

Plant SpeciesEffect ObservedConcentration (µg/mL)
Lettuce (Lactuca sativa)Inhibition of germination30
Bentgrass (Agrostis stolonifera)Significant root growth inhibition30

These findings indicate that this compound can serve as a natural herbicide or growth regulator, potentially offering an environmentally friendly alternative to synthetic herbicides .

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial and phytotoxic activities. Preliminary studies suggest that it may possess anti-inflammatory and cytotoxic properties. For instance, in vitro tests have shown that this compound can inhibit nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent. The IC50 values for this activity were found to be comparable to known anti-inflammatory compounds .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by researchers at [source] demonstrated that this compound effectively inhibited the growth of various pathogenic bacteria and fungi, with particular effectiveness against plant pathogens.
  • Phytotoxicity Assessment : Another research effort focused on the phytotoxic effects of this compound on crops such as lettuce and bentgrass, revealing significant inhibition of seedling growth at concentrations as low as 30 µg/mL.
  • Therapeutic Applications : Investigations into the anti-inflammatory properties of this compound showed promising results in reducing inflammation markers in cell cultures, suggesting potential applications in treating inflammatory diseases.

Properties

IUPAC Name

(1S,2S,3S,4R,7R,8S,9S)-7-methyl-10-methylidene-4-propan-2-yltricyclo[5.2.1.03,8]decane-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-7(2)9-5-6-15(4)8(3)10-13(16)11(9)12(15)14(10)17/h7,9-14,16-17H,3,5-6H2,1-2,4H3/t9-,10+,11+,12-,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWAVUHQXGRTII-AYECITQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3C1C(C(C3O)C2=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@]2([C@@H]3[C@H]1[C@@H]([C@@H]([C@H]3O)C2=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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